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Cat. No.: B611531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UAMC-1110, a potent and selective

inhibitor of Fibroblast Activation Protein (FAP), and its application in studying the tumor

microenvironment (TME). UAMC-1110 and its derivatives are pivotal tools in the research and

development of novel cancer diagnostics and therapeutics.

Introduction to UAMC-1110 and Fibroblast
Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly

expressed on the surface of cancer-associated fibroblasts (CAFs) within the TME of numerous

epithelial cancers.[1][2] Its expression in healthy adult tissues is generally low, making it an

attractive target for selective cancer therapies and imaging agents.[3] FAP plays a crucial role

in tumor progression through remodeling of the extracellular matrix, promoting angiogenesis,

and contributing to an immunosuppressive microenvironment.[4]

UAMC-1110 is a small molecule inhibitor characterized by its high potency and selectivity for

FAP.[2][5] Its chemical structure features a (4-quinolinoyl)glycyl-2-cyanopyrrolidine backbone,

which is responsible for its inhibitory activity.[1] The high affinity and selectivity of UAMC-1110
have led to its extensive use as a foundational molecule for the development of FAP-targeted

imaging agents and radiotheranostics.[6][7]
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Mechanism of Action
UAMC-1110 functions as a highly potent inhibitor of FAP, a member of the S9 family of serine

proteases.[4][6] The inhibitory mechanism is believed to involve the formation of a covalent

bond between the carbonitrile group of UAMC-1110 and the catalytic serine residue (Ser624)

within the active site of FAP.[4] This interaction leads to a stable, yet potentially reversible,

inhibition of FAP's enzymatic activity.

The selectivity of UAMC-1110 for FAP over other related proteases, such as prolyl

oligopeptidase (PREP) and dipeptidyl peptidases (DPPs), is a key attribute that minimizes off-

target effects.[1][5]

Below is a diagram illustrating the proposed mechanism of FAP inhibition by UAMC-1110.
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Caption: Proposed mechanism of FAP inhibition by UAMC-1110.

Role in the Tumor Microenvironment
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By inhibiting FAP, UAMC-1110 can modulate the activity of CAFs within the TME. This has

several potential downstream effects that are beneficial for cancer therapy. The inhibition of

FAP's proteolytic activity can lead to a reduction in extracellular matrix degradation, which in

turn can impede tumor cell invasion and metastasis.[4] Furthermore, targeting FAP may help to

alleviate the immunosuppressive nature of the TME, potentially enhancing the efficacy of

immunotherapies.

The signaling pathways influenced by FAP inhibition are complex and involve interactions

between CAFs, cancer cells, and immune cells. A simplified representation of UAMC-1110's

interaction with the TME is provided below.
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Caption: UAMC-1110 targets FAP on CAFs within the TME.

Quantitative Data
The inhibitory potency and selectivity of UAMC-1110 and its derivatives have been quantified

in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of UAMC-1110 and Derivatives

Compound Target IC50 (nM) Reference

UAMC-1110 FAP 3.2 [5]

PREP 1800 [5]

DPP9 4700 [6]

UAMC1110-Biotin

Probe
FAP Subnanomolar [4]

DPP4, DPP8, DPP9,

PREP
Low micromolar [4]

UAMC1110-Cy3

Probe
FAP Subnanomolar [4]

DPP4, DPP8, DPP9,

PREP
Low micromolar [4]

UAMC1110-Cy5

Probe
FAP Subnanomolar [4]

DPP8, DPP9 Some cross-reactivity [4]

[18F]1a (UAMC-1110

derivative)
FAP 6.11 [8]

[18F]1b (UAMC-1110

derivative)
FAP 15.1 [8]

[18F]1c (UAMC-1110

derivative)
FAP 92.1 [8]
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Table 2: Cellular Uptake and Internalization

Radiotracer Cell Line
Uptake after
60 min

Internalizati
on Rate

Blocking
with UAMC-
1110

Reference

[18F]1a A549-FAP High 61%
86.9%

reduction
[8]

[18F]1b A549-FAP High 57%
94.2%

reduction
[8]

[68Ga]FAPI0

4
A549-FAP

Comparable

to [18F]1a,b
64%

86.2%

reduction
[8]

Experimental Protocols
This section provides an overview of common experimental methodologies used to study

UAMC-1110 and its derivatives.

In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce the

enzymatic activity of FAP by 50%.
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Workflow for FAP Inhibition Assay
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Caption: A typical workflow for an in vitro FAP inhibition assay.

Detailed Methodology:

Reagent Preparation:

Dilute recombinant human FAP protein to a working concentration (e.g., 0.4 µg/mL) in an

appropriate assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4).[8]
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Prepare a stock solution of the fluorescent substrate (e.g., Gly-Pro-AMC) and dilute to the

final assay concentration (e.g., 40 µM).[8]

Prepare a serial dilution of UAMC-1110 or its derivatives, typically ranging from picomolar

to micromolar concentrations.[8]

Assay Procedure:

In a 96-well plate, add the diluted inhibitor and the substrate.[8]

Initiate the reaction by adding the diluted FAP protein.[8]

Incubate the plate at 37°C for a specified time (e.g., 1 hour).[8]

Data Acquisition and Analysis:

Measure the fluorescence signal using a plate reader at appropriate excitation and

emission wavelengths.

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value.

Cell Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled UAMC-1110 derivative that is taken up by

and internalized into FAP-expressing cells.

Detailed Methodology:

Cell Culture:

Culture FAP-expressing cells (e.g., A549-FAP) to a suitable confluency in appropriate cell

culture plates.[8]

Uptake Experiment:

Add the radiolabeled compound (e.g., [18F]1a) to the cell culture and incubate for various

time points (e.g., 5-120 min) at 37°C.[8]
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For blocking studies, pre-incubate the cells with a high concentration of non-labeled

UAMC-1110 before adding the radiolabeled compound.[8]

After incubation, wash the cells with cold PBS to remove unbound radioactivity.

Lyse the cells and measure the radioactivity using a gamma counter.

Internalization Experiment:

Following the incubation with the radiolabeled compound, wash the cells with PBS.

To differentiate between surface-bound and internalized radioactivity, incubate the cells

with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound ligands.[8]

Collect the acidic buffer (surface-bound fraction) and lyse the cells (internalized fraction).

Measure the radioactivity in both fractions.

Data Analysis:

Express cell uptake as a percentage of the total added radioactivity.

Calculate the internalization rate as the percentage of internalized radioactivity relative to

the total cell-associated radioactivity.

Conclusion
UAMC-1110 is a cornerstone for the development of FAP-targeting agents. Its high potency

and selectivity make it an invaluable tool for both fundamental research into the tumor

microenvironment and the clinical development of novel diagnostic and therapeutic strategies.

The methodologies and data presented in this guide provide a solid foundation for researchers

and drug development professionals working in this exciting field. Further research into UAMC-
1110 and its derivatives holds the promise of delivering more effective and personalized cancer

treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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